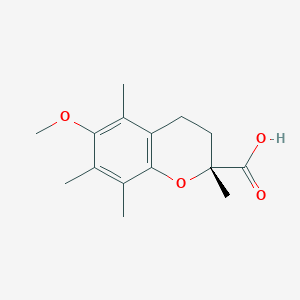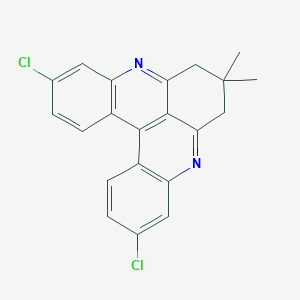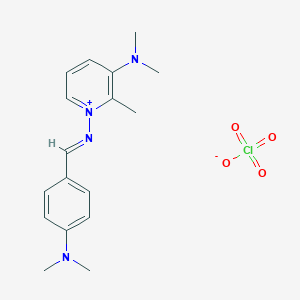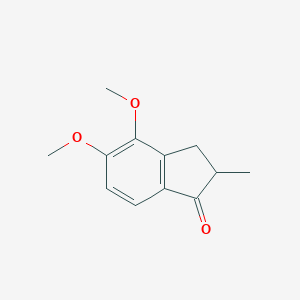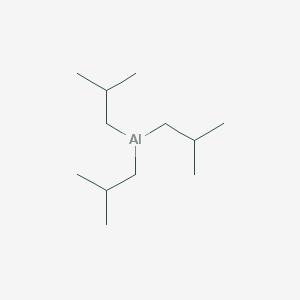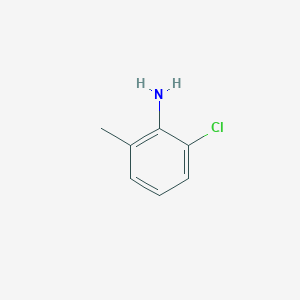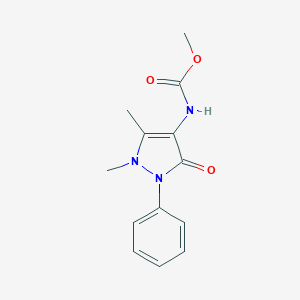
1-(3-Phenyl-2-propenyl)pyridinium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Phenyl-2-propenyl)pyridinium, also known as MPP+, is a chemical compound that has been widely studied in the field of neuroscience due to its ability to selectively damage dopaminergic neurons. This compound is structurally similar to the neurotransmitter dopamine and has been used to model Parkinson's disease in animal studies.
科学研究应用
1-(3-Phenyl-2-propenyl)pyridinium has been used extensively in neuroscience research as a model for Parkinson's disease. It selectively damages dopaminergic neurons, which are the neurons that degenerate in Parkinson's disease. This compound has been used to study the mechanisms underlying dopaminergic neuron degeneration, as well as to test potential therapies for Parkinson's disease.
作用机制
1-(3-Phenyl-2-propenyl)pyridinium is taken up by dopaminergic neurons through the dopamine transporter, where it is then concentrated in the mitochondria. Once inside the mitochondria, 1-(3-Phenyl-2-propenyl)pyridinium+ inhibits complex I of the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. This ultimately leads to dopaminergic neuron death.
生化和生理效应
The biochemical and physiological effects of 1-(3-Phenyl-2-propenyl)pyridinium are primarily related to its ability to selectively damage dopaminergic neurons. This results in a decrease in dopamine production, which leads to the motor symptoms associated with Parkinson's disease. In addition, the increase in ROS production can lead to oxidative stress and further damage to neurons.
实验室实验的优点和局限性
One advantage of using 1-(3-Phenyl-2-propenyl)pyridinium in lab experiments is its ability to selectively damage dopaminergic neurons, which allows for the study of the mechanisms underlying Parkinson's disease. However, this compound has limitations in that it only models a specific aspect of Parkinson's disease and does not fully replicate the complexity of the disease in humans.
未来方向
Future research on 1-(3-Phenyl-2-propenyl)pyridinium could focus on developing new therapies for Parkinson's disease based on the mechanisms underlying dopaminergic neuron degeneration. Additionally, this compound could be used to study the role of oxidative stress in other neurodegenerative diseases. Finally, future research could explore the limitations of 1-(3-Phenyl-2-propenyl)pyridinium as a model for Parkinson's disease and develop new models that more accurately replicate the complexity of the disease in humans.
合成方法
1-(3-Phenyl-2-propenyl)pyridinium can be synthesized through the oxidation of 1-methyl-4-phenylpyridinium (1-(3-Phenyl-2-propenyl)pyridinium+), which is produced from the metabolism of the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). MPTP is commonly used to induce Parkinson's disease in animal models, and 1-(3-Phenyl-2-propenyl)pyridinium+ is used to selectively damage dopaminergic neurons in vitro.
属性
CAS 编号 |
125713-88-4 |
|---|---|
产品名称 |
1-(3-Phenyl-2-propenyl)pyridinium |
分子式 |
C14H14N+ |
分子量 |
196.27 g/mol |
IUPAC 名称 |
1-[(E)-3-phenylprop-2-enyl]pyridin-1-ium |
InChI |
InChI=1S/C14H14N/c1-3-8-14(9-4-1)10-7-13-15-11-5-2-6-12-15/h1-12H,13H2/q+1/b10-7+ |
InChI 键 |
GTNKQCHKXUPRRF-UHFFFAOYSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/C[N+]2=CC=CC=C2 |
SMILES |
C1=CC=C(C=C1)C=CC[N+]2=CC=CC=C2 |
规范 SMILES |
C1=CC=C(C=C1)C=CC[N+]2=CC=CC=C2 |
同义词 |
1-cinnamylpyridine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



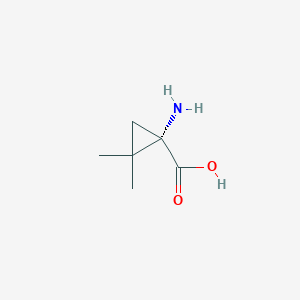
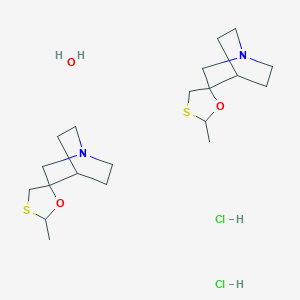
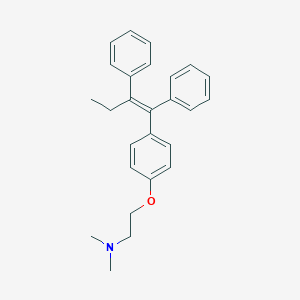
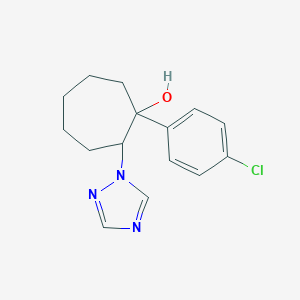
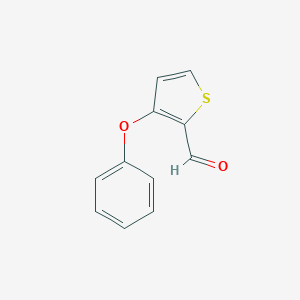
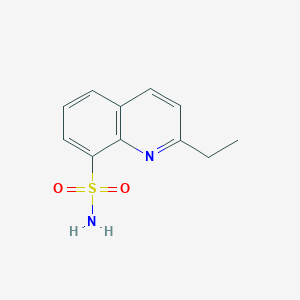
![2-[2-(4-bromophenyl)ethyl]-1H-imidazole](/img/structure/B140716.png)
